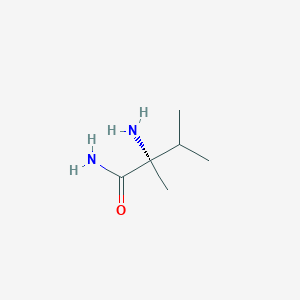

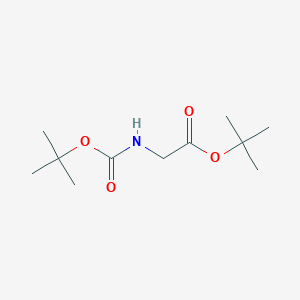

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a pharmaceutical intermediate . It is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon .

Synthesis Analysis

The synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves a method specifically developed for large-scale preparation . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions .Molecular Structure Analysis

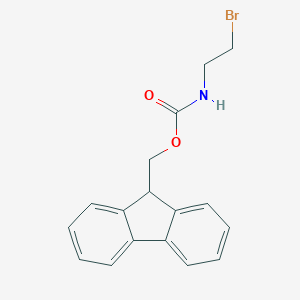

The molecular structure of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is represented by the Inchi Code: 1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid include the formation of a Ni (II) complex with glycine Schiff base, followed by alkylation with CF3–CH2–I under basic conditions .Physical And Chemical Properties Analysis

The physical form of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a white to yellow solid . It has a molecular weight of 233.19 .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid . Asymmetric synthesis is a method used to preferentially form one enantiomer over the other, which is crucial in the development of pharmaceuticals.

Fluorinated Synthon

It is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon . Fluorinated synthons are used in the synthesis of fluorinated compounds, which have applications in pharmaceuticals due to their unique properties.

Synthesis of Trifluoromethylated Hydrindenes

The compound has been employed in the synthesis of trifluoromethylated hydrindenes . Trifluoromethylated hydrindenes are a type of organic compound that can be used in various chemical reactions.

Bioisostere of Leucine

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluoro-3-phenylbutanoic acid are in great demand as a bioisostere of leucine moiety in drug design . A bioisostere is a compound resulting from the exchange of an atom or of a group of atoms with an atom or a group of atoms having similar physical or chemical properties.

Large-Scale Synthesis

A method has been developed specifically for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid . Large-scale synthesis is crucial for the production of pharmaceuticals and other chemicals.

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBWJOBUKKGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)